molecular formula C21H22N8 B6430962 6-{5-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile CAS No. 2201700-88-9

6-{5-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile

Cat. No.: B6430962
CAS No.: 2201700-88-9
M. Wt: 386.5 g/mol
InChI Key: DKRNELRUXLDLAF-UHFFFAOYSA-N
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Description

6-{5-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C21H22N8 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 386.19674274 g/mol and the complexity rating of the compound is 619. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the αvβ6 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). In particular, αvβ6 integrin is known to play a crucial role in cell adhesion and signal transduction .

Mode of Action

The compound interacts with its target, the αvβ6 integrin, by binding to it with high affinity . This interaction is characterized by a long dissociation half-life of 7 hours , indicating a strong and stable bond between the compound and its target.

Pharmacokinetics

The compound has been found to have very high solubility in saline at pH 7 (>71 mg/mL), suggesting good bioavailability . Its pharmacokinetic properties are commensurate with inhaled dosing by nebulization , indicating that it can be effectively delivered to the body through inhalation.

Action Environment

The environment can influence the action, efficacy, and stability of the compound. For instance, the compound’s extraction performance and selectivity for trivalent actinide cations over lanthanides was found to be influenced by the pH of the environment .

Properties

IUPAC Name

6-[5-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N8/c1-14-5-15(2)29(26-14)21-6-20(24-13-25-21)28-11-17-9-27(10-18(17)12-28)19-4-3-16(7-22)8-23-19/h3-6,8,13,17-18H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKRNELRUXLDLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)N3CC4CN(CC4C3)C5=NC=C(C=C5)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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